molecular formula C9H8BrFN2S B7776421 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide

4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide

Cat. No.: B7776421
M. Wt: 275.14 g/mol
InChI Key: XDWDOSAFVVYLNE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol. For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidines.

Scientific Research Applications

4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide is unique due to its specific combination of a thiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S.BrH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWDOSAFVVYLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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